Predicted Lipophilicity (XLogP3) Contrast with a Structurally Proximal Analog Highlights Distinct Membrane Permeability Profiles
The target compound's calculated XLogP3 is estimated at 2.1, compared to 0.9 for the close analog 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide (PubChem CID 45496962), indicating substantially higher lipophilicity that may enhance passive membrane diffusion but also alter off‑target binding [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.1 (SwissADME prediction based on SMILES COc1ccc(C)cc1NC(=O)Cn2ccnc(=O)c2C) |
| Comparator Or Baseline | 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide (CID 45496962): XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 ≈ +1.2 |
| Conditions | Computed using the XLogP3 algorithm implemented in SwissADME (http://www.swissadme.ch/) |
Why This Matters
A >1 log unit difference in XLogP3 predicts a 10‑fold difference in octanol/water partitioning, which directly impacts membrane permeability and distribution into lipid‑rich compartments, making the target compound a more suitable candidate for applications requiring higher lipophilicity.
- [1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Daina A, Michielin O, Zoete V. Sci. Rep. 7, 42717 (2017). DOI: 10.1038/srep42717. View Source
